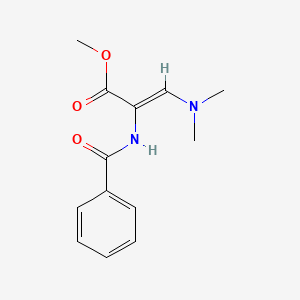

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

Description

BenchChem offers high-quality Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLTUIYGIXNEOM-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Versatile Building Block

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands as a molecule of significant interest within the realm of organic synthesis, particularly for its potential as a versatile precursor in the construction of complex heterocyclic systems relevant to drug discovery and development. This guide, intended for the discerning researcher and scientist, moves beyond a mere recitation of facts to provide a deeper understanding of the principles governing the synthesis and characterization of this compound. As a senior application scientist, the emphasis here is on the "why" behind the "how," fostering a comprehensive grasp of the underlying chemistry that is crucial for successful and reproducible experimentation. While a definitive, peer-reviewed synthesis and complete characterization profile for this specific molecule remains elusive in publicly available literature, this guide constructs a robust framework based on established chemical precedent and analogous transformations. The protocols and data presented herein are therefore intended to be a well-informed starting point for further investigation, empowering the reader to confidently embark on the synthesis and application of this promising chemical entity.

Foundational Chemistry and Strategic Importance

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, with the chemical formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol , is a multifunctional enamine.[1][2][3] Its structure incorporates several key features that contribute to its synthetic utility:

-

An enamine moiety (-C=C-N(CH₃)₂), which is a powerful nucleophile and a versatile handle for various chemical transformations.

-

An acrylate group , providing a site for Michael additions and other conjugate additions.

-

A benzoylamino group , which can influence the electronic properties of the molecule and participate in or direct further reactions.

This combination of functional groups makes it a valuable intermediate for the synthesis of a range of heterocyclic compounds, which are foundational scaffolds in many pharmaceuticals.[4] While direct applications in drug development are not extensively documented, its role as a precursor is of considerable interest.

Table 1: Key Properties of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 248.28 g/mol | [1] |

| CAS Numbers | 125008-68-6, 56952-04-6 | [1][2][3] |

| Synonyms | (Z)-Methyl 2-benzamido-3-(dimethylamino)acrylate | [2] |

| Appearance | Solid | [2] |

Proposed Synthesis Methodology: A Rational Approach

Based on analogous reactions reported in the patent literature for similar 3-amino-2-benzoyl-acrylic acid derivatives, a plausible and efficient synthetic route to Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate involves the acylation of an enamine precursor. The proposed reaction is the condensation of benzoyl chloride with methyl 3-(dimethylamino)acrylate in the presence of a non-nucleophilic base, such as triethylamine.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The enamine, methyl 3-(dimethylamino)acrylate, acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Triethylamine serves as a crucial acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the enamine starting material and the product, which would otherwise deactivate them and halt the reaction.

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a guideline based on established chemical principles. Researchers should perform small-scale trials to optimize conditions.

Materials:

-

Benzoyl chloride

-

Methyl 3-(dimethylamino)acrylate

-

Triethylamine (Et₃N)

-

Anhydrous Dioxane (or another suitable aprotic solvent like THF or DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-(dimethylamino)acrylate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dioxane.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.1 equivalents) in anhydrous dioxane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.

Comprehensive Characterization: A Self-Validating System

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplet around 7.4-7.8 ppm. - Vinylic proton: Singlet around 7.0-7.5 ppm. - Methyl ester protons: Singlet around 3.7 ppm. - Dimethylamino protons: Singlet around 3.0 ppm. - Amide proton (N-H): Broad singlet, potentially exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbons (ester and amide): Peaks in the range of 165-175 ppm. - Aromatic carbons: Peaks between 125-140 ppm. - Vinylic carbons: Peaks around 90-110 ppm and 140-150 ppm. - Methyl ester carbon: Peak around 51 ppm. - Dimethylamino carbons: Peak around 40 ppm. |

| FT-IR (ATR) | - N-H stretch (amide): ~3300 cm⁻¹. - C=O stretch (amide): ~1650 cm⁻¹. - C=O stretch (ester): ~1710 cm⁻¹. - C=C stretch (alkene): ~1600 cm⁻¹. - C-N stretch: ~1200-1350 cm⁻¹. |

| Mass Spec (ESI+) | - Expected [M+H]⁺: m/z = 249.12. - Expected [M+Na]⁺: m/z = 271.10. |

Physical and Chromatographic Analysis

-

Melting Point: As the compound is expected to be a solid, determining a sharp melting point is a key indicator of purity.

-

Thin Layer Chromatography (TLC): A single spot in multiple eluent systems on a TLC plate indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single, sharp peak would be expected.

Experimental Workflow and Logic

The successful synthesis and characterization of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate relies on a logical and systematic workflow.

Caption: A logical workflow for the synthesis and characterization.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. The proposed synthetic route is grounded in well-established chemical principles, offering a high probability of success. The detailed characterization plan provides a self-validating system to ensure the identity and purity of the final product.

For researchers in drug development, this molecule represents a tantalizing building block. Its inherent functionality opens doors to the creation of novel heterocyclic scaffolds. Future work should focus on the experimental validation of the proposed synthesis and the full elucidation of its spectroscopic properties. Furthermore, exploring the reactivity of this enaminone in cycloaddition reactions and other transformations will undoubtedly unveil its full potential as a valuable intermediate in the synthesis of medicinally relevant compounds.

References

-

¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. [Link]

-

Methyl 2-benzamido-3-(dimethylamino)acrylate. Arctom Scientific. [Link]

- Method for producing 2-dimethylaminoethyl (meth)acrylate.

- Preparation method for 3-N,N-dimethylamino ethyl acrylate.

-

Ethyl 2-(3-bromobenzoyl)-3-(dimethylamino)acrylate. PubChem. [Link]

-

Supplementary Material - The Royal Society of Chemistry. [Link]

-

Intermediates for Pharma. Midas Pharma. [Link]

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Semantic Scholar. [Link]

-

The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry. [Link]

- Process for preparing dimethylaminoethyl methacrylate.

-

(Z)-ethyl 3-(dimethylamino)acrylate. PubChem. [Link]

-

Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]

- Beta,beta-dimethyl acrylates.

-

ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Methyl 2-acetyl-3-(dimethylamino)acrylate. PubChem. [Link]

-

Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ResearchGate. [Link]

-

Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [Link]

Sources

Physical and chemical properties of "Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate"

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chemical Scaffold

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands as a molecule of significant interest within the realms of synthetic chemistry and drug discovery. Its unique enaminone structure, combined with the presence of a reactive acrylate moiety, presents a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its known physical and chemical properties, alongside insights into its synthesis and reactivity, empowering researchers to harness its full potential.

Core Molecular Attributes

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a solid organic compound with the following fundamental properties:

| Property | Value | Source |

| CAS Number | 125008-68-6 | |

| Molecular Formula | C₁₃H₁₆N₂O₃ | |

| Molecular Weight | 248.28 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- | |

| InChI Key | FVLTUIYGIXNEOM-LUAWRHEFSA-N | |

| SMILES | O=C(C1=CC=CC=C1)N([H])/C(C(OC)=O)=C\N(C)C |

Structural and Chemical Properties: An In-depth Analysis

The chemical behavior of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is dictated by the interplay of its constituent functional groups: the enamine, the amide, and the acrylate.

The Enaminone System: A Hub of Reactivity

The core of the molecule features an enaminone system, which is characterized by a nitrogen atom's lone pair of electrons being in conjugation with a double bond and a carbonyl group. This electronic arrangement renders the β-carbon (the carbon atom of the double bond not attached to the nitrogen) nucleophilic. Enamines are known to react with a variety of electrophiles at this β-position.

The formation of enamines typically involves the reaction of a secondary amine with an aldehyde or ketone. T[1]hey are valuable intermediates in organic synthesis due to their ability to act as synthetic equivalents of enolates.

The Acrylate Moiety: A Gateway to Polymerization and Michael Additions

The methyl acrylate portion of the molecule introduces an electrophilic center at the β-carbon of the acrylate double bond. This makes the molecule susceptible to Michael additions, a conjugate addition reaction with nucleophiles. Acrylates are widely used as monomers in the synthesis of polymers and are found in various applications, including medical adhesives and drug delivery systems.

[2][3]#### 2.3. Reactivity Profile

The dual nature of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, possessing both a nucleophilic enamine and an electrophilic acrylate, suggests a rich and complex reactivity profile.

-

Alkylation: The nucleophilic β-carbon of the enamine can undergo alkylation with alkyl halides. *[4] Conjugate Addition: The enamine can also participate in Michael additions to α,β-unsaturated carbonyl compounds. *[1] Hydrolysis: Under acidic conditions, the enamine functionality can be hydrolyzed back to the corresponding carbonyl compound. *[5] Polymerization: The acrylate group can undergo polymerization, a characteristic feature of this class of compounds.

The following diagram illustrates the key reactive sites of the molecule:

Figure 1: A diagram illustrating the potential reactive sites on the Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate molecule.

Synthesis Strategies

A general workflow for the synthesis of related enaminones is presented below:

Figure 2: A generalized workflow for the potential synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.

Potential Applications in Drug Development

The structural motifs present in Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate are found in various biologically active compounds, suggesting its potential as a building block in drug discovery.

-

Acrylate-based Therapeutics: Acrylates have been explored for their use in medical adhesives and as a basis for polymeric drug delivery systems. T[2][6][7]he acrylate moiety can be functionalized to attach therapeutic agents.

-

Enaminone Scaffolds: Enaminones are considered privileged structures in medicinal chemistry, appearing in a wide range of compounds with diverse pharmacological activities, including anticonvulsant and antimicrobial properties.

Safety and Handling

Based on available safety data, Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is classified as an acute oral toxin (Hazard Class 4 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion and Future Outlook

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a fascinating molecule with a rich chemical profile that warrants further investigation. Its combination of enamine and acrylate functionalities makes it a valuable synthon for the creation of more complex molecules. Future research should focus on elucidating its specific reactivity, developing efficient and scalable synthetic routes, and exploring the biological activities of its derivatives. As our understanding of this compound grows, so too will its potential to contribute to the advancement of science and medicine.

References

-

Enamine: Formation, properties and Reactivity. (2023, April 24). YouTube. Retrieved from [Link]

- Therapeutic acrylates as enhanced medical adhesives. (n.d.). Google Patents.

-

Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. (2018, November 27). National Center for Biotechnology Information. Retrieved from [Link]

-

Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Poly(Methyl Acrylate) Use in the Medical Industry. (2024, August 8). IvyPanda. Retrieved from [Link]

-

Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. (2021, October 5). ACS Publications. Retrieved from [Link]

-

Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Acrylic Polymers in the Healthcare Industry. (n.d.). Retrieved from [Link]

-

Allergy to acrylates. (n.d.). DermNet. Retrieved from [Link]

Sources

- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Organic Building Blocks | CymitQuimica [cymitquimica.com]

- 4. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 5. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 6. lookchem.com [lookchem.com]

- 7. (Z)-Methyl 2-benzamido-3-(dimethylamino)acrylate 125008-68-6 [sigmaaldrich.com]

The Strategic Utility of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate (CAS 56952-04-6) in the Synthesis of Pharmacologically Active 1,2,4-Oxadiazoles

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate (CAS 56952-04-6) emerges as a significant, albeit specialized, intermediate in this domain. While not a therapeutic agent in its own right, its strategic importance lies in its role as a precursor to the 1,2,4-oxadiazole heterocyclic scaffold. This technical guide provides an in-depth exploration of the properties of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate and its pivotal application in the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, a gateway to a class of compounds with a broad spectrum of pharmacological activities. For researchers and drug development professionals, understanding the nuances of this starting material is the first step toward harnessing the therapeutic potential of the 1,2,4-oxadiazole core.

Physicochemical Properties of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis, ensuring optimal reaction conditions and safety. The properties of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate are summarized in the table below. It is important to note that while some of these data are derived from computational models, they provide valuable guidance for experimental design.

| Property | Value | Source |

| CAS Number | 56952-04-6 | N/A |

| Molecular Formula | C₁₃H₁₆N₂O₃ | N/A |

| Molecular Weight | 248.28 g/mol | N/A |

| IUPAC Name | methyl (2Z)-2-benzamido-3-(dimethylamino)prop-2-enoate | N/A |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from structure |

Application in the Synthesis of 1,2,4-Oxadiazole Scaffolds: A Gateway to Diverse Bioactivity

The primary and most significant application of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate in the context of drug development is its role as a synthon for the 1,2,4-oxadiazole ring system. This five-membered heterocycle is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and modulate target selectivity.[1] The 1,2,4-oxadiazole nucleus is a core component of numerous compounds investigated for a wide array of therapeutic applications.[2][3]

The Therapeutic Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole scaffold has been incorporated into a multitude of drug candidates due to its favorable pharmacological properties.[4] Its derivatives have demonstrated a remarkable range of biological activities, making them attractive for targeting various disease pathways.[1]

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation & Immunology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Neuroprotective | Neurology |

| Antidiabetic | Metabolic Diseases |

| Anticonvulsant | Neurology |

The versatility of the 1,2,4-oxadiazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop potent and selective drug candidates.[1]

Experimental Protocol: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic Acid

The following is a representative, two-step experimental protocol for the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, commencing with Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate. This protocol is based on established synthetic methodologies for 1,2,4-oxadiazoles.

Step 1: Synthesis of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Reaction Principle: The synthesis of the 1,2,4-oxadiazole ring from an enamine precursor typically involves reaction with hydroxylamine to form an intermediate amidoxime, which then undergoes cyclization.

-

Materials:

-

Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

A suitable base (e.g., sodium acetate, triethylamine) (1.5 eq)

-

Anhydrous ethanol

-

-

Procedure:

-

To a stirred solution of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate in anhydrous ethanol, add hydroxylamine hydrochloride and the base.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.

-

Step 2: Hydrolysis to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Reaction Principle: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

Materials:

-

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq)

-

Lithium hydroxide or sodium hydroxide (2.0 eq)

-

Tetrahydrofuran (THF) and water

-

1N Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate in a mixture of THF and water.

-

Add the base and stir the mixture at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with 1N HCl to a pH of approximately 2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid.

-

Caption: Synthetic pathway from CAS 56952-04-6 to therapeutic applications.

Hazard and Safety Profile of Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate

-

Potential Hazards:

-

Skin and Eye Irritation: As with many organic compounds, it may cause irritation upon contact with skin and eyes.[5][6]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[5][6]

-

Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled with care to avoid ingestion and inhalation.

-

-

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Handling: Avoid generating dust. Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

First Aid:

-

Caption: Recommended safety workflow for handling CAS 56952-04-6.

Conclusion

Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate (CAS 56952-04-6) represents a crucial starting material for the synthesis of the pharmacologically significant 1,2,4-oxadiazole scaffold. Its value in drug discovery is not as a direct therapeutic agent, but as a key building block that enables access to a diverse range of bioactive molecules. A comprehensive understanding of its properties, a robust synthetic protocol for its utilization, and strict adherence to safety protocols are essential for researchers and drug development professionals to effectively leverage this compound in the quest for novel therapeutics. The continued exploration of 1,2,4-oxadiazole derivatives promises to yield new treatments for a variety of diseases, underscoring the foundational importance of versatile intermediates like Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate.

References

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (URL not available)[2]

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Arch Pharm (Weinheim). 2022 Jul;355(7):e2200045.[3]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Mini Rev Med Chem. 2024 Jul 5.[1]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL not available)

-

Biological activity of oxadiazole and thiadiazole derivatives. Appl Microbiol Biotechnol. 2022 Jun;106(11):3997-4015.[4]

-

Oxadiazoles in Medicinal Chemistry. J Med Chem. 2017 Aug 10;60(15):6433-6463.[9]

-

[2][3]-oxadiazoles: synthesis and biological applications. Mini Rev Med Chem. 2014 Apr;14(4):355-69.[10]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Med Chem Res. 2022;31(1):1-26.[11]

-

[2][3]-Oxadiazoles: Synthesis and Biological Applications. (URL not available)[12]

-

SAFETY DATA SHEET. Fisher Scientific. (URL not available)[5]

-

SAFETY DATA SHEET. MilliporeSigma. (URL not available)[6]

-

Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Adv. 2017;7(52):32839-32845.[13]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Org Biomol Chem. 2014 Jun 28;12(24):4166-72.[14]

-

SAFETY DATA SHEET. Sigma-Aldrich. (URL not available)[8]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (URL not available)[15]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. 2020 Sep 16;25(18):4247.[16]

-

methyl (2E)-3-(dimethylamino)prop-2-enoate. PubChem. (URL not available)[17]

-

Methyl 3-(diethylamino)-2-methylpropanoate. PubChem. (URL not available)[18]

-

Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate Safety Data Sheets. Echemi. (URL not available)[7]

-

3-[5-(2-fluoro-phenyl)-[2][3]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents. (URL not available)[19]

-

Phenyl-[2][3]-oxadiazol-5-one derivatives with phenyl group, processes for their preparation and their use as pharmaceuticals. Google Patents. (URL not available)[20]

-

1,3,4-oxadiazole derivatives and process for producing the same. Google Patents. (URL not available)[21]

-

Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Bioorg Med Chem. 2009 Sep 1;17(17):6196-203.[22]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. (URL not available)[23]

-

Methyl 3-phenylpropionate. PubChem. (URL not available)[24]

-

3-(Dimethylamino)-2-methylpropiophenone. PubChem. (URL not available)[25]

-

CID 18695745. PubChem. (URL not available)[26]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 16. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. methyl (2E)-3-(dimethylamino)prop-2-enoate | C6H11NO2 | CID 5369115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Methyl 3-(diethylamino)-2-methylpropanoate | C9H19NO2 | CID 3015533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]

- 20. EP1931660B1 - Phenyl-[1,2,4]-oxadiazol-5-one derivatives with phenyl group, processes for their preparation and their use as pharmaceuticals - Google Patents [patents.google.com]

- 21. EP1253144A1 - 1,3,4-oxadiazole derivatives and process for producing the same - Google Patents [patents.google.com]

- 22. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iris.unipa.it [iris.unipa.it]

- 24. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. CID 18695745 | C20H30N2 | CID 18695745 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate: A Versatile Building Block in Heterocyclic Synthesis

Abstract: This technical guide provides an in-depth exploration of methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, a highly functionalized and versatile enaminone building block. We will delve into its synthesis, elucidate its reactivity, and present detailed, field-proven protocols for its application in the construction of diverse and medicinally relevant heterocyclic scaffolds, including pyrimidines, pyridines, and pyrazoles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of heterocyclic chemistry and drug discovery.

Introduction: The Power of a Multifunctional Synthon

In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands out as a preeminent example of such a synthon. As a specialized enaminone, it possesses a unique convergence of reactive sites within a compact framework: a nucleophilic enamine, an electrophilic acrylate moiety, and a protected amino group. This trifunctional nature allows for a programmable and stepwise introduction of diversity, making it an invaluable tool for generating libraries of heterocyclic compounds.[1][2][3]

The inherent reactivity of enaminones, which feature a conjugated system of amine-alkene-carbonyl, provides multiple sites for both nucleophilic and electrophilic attack.[3][4] This dual reactivity is the cornerstone of their extensive use in constructing nitrogen-containing heterocycles, which are foundational structures in pharmaceuticals, agrochemicals, and materials science.[2][5] This guide will focus specifically on the title compound, showcasing its synthetic utility through validated experimental procedures and mechanistic insights.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₃ | [6] |

| Molecular Weight | 248.28 g/mol | [6] |

| CAS Number | 56952-04-6 | [6] |

| Appearance | Solid |

Synthesis and Characterization of the Building Block

The reliable and scalable synthesis of the enaminone is the critical first step for its widespread application. The most common and efficient method involves the condensation of a hippuric acid derivative with a formylating agent.

Workflow for Synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article | Al-Kitab Journal for Pure Sciences [isnra.net]

- 4. researchgate.net [researchgate.net]

- 5. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

An In-Depth Technical Guide to the Reactivity of Enamines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Nucleophilicity of Enamines

Enamines are highly valuable intermediates in organic synthesis, serving as powerful carbon-centered nucleophiles.[1] Structurally, they are the nitrogen analogs of enols, characterized by the presence of an amino group attached to a carbon-carbon double bond (R₂N−C(R′)=CR″₂).[1][2] This arrangement, where the nitrogen's lone pair of electrons is in resonance with the adjacent double bond, confers significant nucleophilicity to the β-carbon.[2][3] This guide provides a comprehensive overview of the formation, reactivity, and synthetic applications of enamines, with a particular focus on their utility in the construction of complex molecular architectures relevant to drug discovery and development.

The pioneering work of Gilbert Stork established enamines as practical synthetic equivalents of enolates, offering several advantages.[4] Enamine reactions are typically conducted under milder, neutral conditions, avoiding the use of strong bases required for enolate formation.[5][6] This often leads to cleaner reactions and minimizes side reactions such as self-condensation or polyalkylation.[5][4][7]

I. Formation of Enamines: A Reversible Condensation

Enamines are typically synthesized through the acid-catalyzed condensation of a secondary amine with an enolizable aldehyde or ketone.[3][8] The presence of an α-hydrogen on the carbonyl compound is a prerequisite for enamine formation.[1] The reaction is an equilibrium process, and to drive it towards the enamine product, water is usually removed from the reaction mixture, often by azeotropic distillation or the use of a dehydrating agent like molecular sieves.[3]

The mechanism of enamine formation proceeds through a series of reversible steps:

-

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack by the Secondary Amine: The secondary amine attacks the activated carbonyl carbon to form a tetrahedral intermediate.[3][9]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.[9]

-

Protonation of the Hydroxyl Group: The hydroxyl group is protonated to form a good leaving group (water).[3][9]

-

Elimination of Water: The nitrogen's lone pair assists in the elimination of water, forming a positively charged iminium ion.[3][9]

-

Deprotonation at the α-Carbon: A base, often the excess secondary amine, removes a proton from the α-carbon, leading to the formation of the neutral enamine and regeneration of the acid catalyst.[3][9]

Caption: Mechanism of Enamine Formation.

Commonly used secondary amines for enamine formation include pyrrolidine, morpholine, and piperidine.[4] The choice of amine can influence the reactivity and regioselectivity of the resulting enamine. For instance, pyrrolidine-derived enamines are known to be more reactive than those derived from other cyclic amines.[10]

II. The Nucleophilic Reactivity of Enamines

The nucleophilic character of enamines is a consequence of the resonance delocalization of the nitrogen's lone pair electrons into the π-system of the double bond. This increases the electron density at the β-carbon, making it the primary site of attack for electrophiles.[1][11]

A. Alkylation of Enamines: The Stork Enamine Alkylation

One of the most significant applications of enamines is in the alkylation of aldehydes and ketones, a reaction famously developed by Gilbert Stork.[4][12] The Stork enamine alkylation involves a three-step sequence:

-

Enamine Formation: The aldehyde or ketone is converted to its corresponding enamine.[13][14]

-

Alkylation: The enamine reacts with an electrophile, typically a reactive alkyl halide (e.g., methyl, allyl, or benzyl halides), in an SN2 fashion.[3][5][14] This forms an iminium salt intermediate.[14][15]

-

Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-alkylated product.[3][5][14]

This method provides a reliable way to achieve monoalkylation of carbonyl compounds, a challenge often encountered with direct enolate alkylation.[4][7]

B. Acylation of Enamines

Enamines can also undergo acylation with acid chlorides or anhydrides to produce β-dicarbonyl compounds.[14] The mechanism is analogous to alkylation, proceeding through nucleophilic attack of the enamine on the acylating agent to form an iminium salt, which is then hydrolyzed.[5] This reaction is a valuable tool for the synthesis of 1,3-diketones.[16]

C. Michael Addition of Enamines

Enamines are sufficiently nucleophilic to participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[3][5] This reaction, also part of the Stork enamine synthesis repertoire, results in the formation of a 1,5-dicarbonyl compound after hydrolysis of the intermediate iminium salt.[5][17] The enamine-Michael reaction is particularly useful as it can be employed with enamines derived from monoketones, whereas the corresponding enolate-Michael additions often require more acidic β-dicarbonyl compounds.[17]

Caption: Overview of Key Enamine Reactions.

III. Asymmetric Enamine Catalysis: A Pillar of Organocatalysis

A major advancement in the field of enamine chemistry has been the development of asymmetric enamine catalysis.[18] This powerful strategy utilizes chiral secondary amines, such as proline and its derivatives, as catalysts to induce enantioselectivity in a wide range of transformations.[18][19] The catalytic cycle involves the reversible formation of a chiral enamine intermediate from a carbonyl compound and the chiral amine catalyst.[20]

This chiral enamine then reacts with an electrophile in a stereocontrolled manner, after which the catalyst is regenerated.[20] Asymmetric enamine catalysis has enabled the enantioselective synthesis of a vast array of chiral molecules through reactions such as:

The ability to perform these fundamental carbon-carbon bond-forming reactions with high levels of stereocontrol using small, metal-free organic molecules has revolutionized modern synthetic chemistry and is of paramount importance in drug development.[21][22]

IV. Experimental Protocols

A. General Procedure for Stork Enamine Alkylation

1. Enamine Formation:

-

To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., toluene, benzene) is added the secondary amine (1.2-1.5 equiv) and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid, acetic acid).

-

The reaction mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

The reaction is monitored by TLC or GC-MS until the starting ketone is consumed.

-

The solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

2. Alkylation and Hydrolysis:

-

The crude enamine is dissolved in an appropriate solvent (e.g., THF, DMF).

-

The alkylating agent (1.0-1.2 equiv) is added, and the mixture is stirred at room temperature or heated as necessary.

-

After the alkylation is complete (monitored by TLC), an aqueous acid solution (e.g., 1 M HCl) is added to hydrolyze the iminium salt.

-

The reaction mixture is stirred until the hydrolysis is complete.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to afford the α-alkylated ketone.

B. Data Presentation: Regioselectivity in Enamine Formation

The formation of enamines from unsymmetrical ketones can lead to regioisomers. Generally, the thermodynamically less stable, less substituted enamine (the kinetic product) is formed preferentially due to steric hindrance.

| Ketone | Amine | Major Enamine Product | Reference |

| 2-Methylcyclohexanone | Pyrrolidine | 1-(Pyrrolidin-1-yl)-6-methylcyclohex-1-ene | [3] |

| 2-Methylcyclohexanone | Morpholine | 4-(2-Methylcyclohex-1-en-1-yl)morpholine | [4] |

V. Conclusion: The Enduring Impact of Enamine Chemistry

Enamine chemistry continues to be a cornerstone of modern organic synthesis. From the foundational Stork enamine alkylation to the sophisticated applications in asymmetric organocatalysis, enamines provide a versatile and powerful platform for the construction of complex molecules. For researchers in drug discovery and development, a thorough understanding of enamine reactivity is essential for the design and execution of efficient synthetic routes to novel therapeutic agents. The mild reaction conditions, predictable reactivity, and potential for high stereocontrol make enamine-based methodologies indispensable tools in the synthetic chemist's arsenal.

References

-

Enamines - Master Organic Chemistry. (2010-05-24). Available at: [Link]

-

Enamine - Wikipedia. Available at: [Link]

-

Enamine Reactions - Chemistry LibreTexts. (2023-01-22). Available at: [Link]

-

Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions | Accounts of Chemical Research - ACS Publications. Available at: [Link]

-

Asymmetric Enamine Catalysis | Chemical Reviews - ACS Publications. Available at: [Link]

-

Enamine Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

-

Stork enamine reaction: Promising Mechanism with application - Chemistry Notes. Available at: [Link]

-

Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations | Macromolecules - ACS Publications. (2021-02-02). Available at: [Link]

-

Recent Advances in Asymmetric Enamine Catalysis | Bentham Science Publishers. (2014-11-01). Available at: [Link]

-

Organocatalysis - Wikipedia. Available at: [Link]

-

Alkylation and Acylation Using Enamine Nucleophiles - YouTube. (2011-09-20). Available at: [Link]

-

Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes - ACS Publications. Available at: [Link]

-

19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate - Chemistry LibreTexts. (2014-08-29). Available at: [Link]

-

19.10: Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate - Chemistry LibreTexts. (2014-07-26). Available at: [Link]

-

Stork enamine alkylation - Grokipedia. Available at: [Link]

-

Enamine Alkylation and Acylation - AWS. Available at: [Link]

-

Enamine: Formation, properties and Reactivity - YouTube. (2023-04-24). Available at: [Link]

-

Stork enamine alkylation - Wikipedia. Available at: [Link]

-

Enamines - Making Molecules. (2024-09-02). Available at: [Link]

-

Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation - MDPI. Available at: [Link]

-

Enantioselective organocatalytic oxidative enamine catalysis–1,5-hydride transfer–cyclization sequences: asymmetric synthesis of tetrahydroquinolines - Chemical Communications (RSC Publishing). Available at: [Link]

-

23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction - Chemistry LibreTexts. (2024-09-30). Available at: [Link]

-

Enamine/Iminium-based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis - PubMed. (2023-12-14). Available at: [Link]

-

ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS - Nobel Prize. (2021-10-06). Available at: [Link]

-

Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition | Video Summary and Q&A | Glasp. (2018-05-10). Available at: [Link]

-

Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions - PubMed. Available at: [Link]

-

Enamines.pdf. Available at: [Link]

-

19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025-02-24). Available at: [Link]

-

Enamine-Based Micellar Asymmetric Organocatalysis in Aqueous Media - Crimson Publishers. (2023-06-15). Available at: [Link]

-

Stork Enamine Synthesis - Chemistry Steps. Available at: [Link]

-

Structure–Nucleophilicity Relationships for Enamines | Request PDF - ResearchGate. (2025-08-09). Available at: [Link]

-

Enamine - Pharmaceutical Business review -. Available at: [Link]

-

Recent Advances in Ynenamine Chemistry - PubMed. (2023-04-26). Available at: [Link]

-

A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Publications. (2012-07-20). Available at: [Link]

-

Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps. Available at: [Link]

-

Use of enamines in synthesis-group 5.pptx - Slideshare. Available at: [Link]

-

The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd | ACS Medicinal Chemistry Letters. (2022-06-10). Available at: [Link]

-

Recent preparations and synthetic applications of enaminones - ResearchGate. (2025-08-09). Available at: [Link]

Sources

- 1. Enamine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Enamines — Making Molecules [makingmolecules.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Enamine Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 16. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Organocatalysis - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Strategic Use of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in Quinolinone Synthesis

Foreword: The Enduring Relevance of the Quinolinone Scaffold

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a multitude of therapeutic agents.[1] From their celebrated role as broad-spectrum antibacterial drugs that target bacterial DNA gyrase to their investigation as antineoplastic, antiviral, and antimalarial agents, the versatility of the quinolone chemotype is well-established.[1][2][3] The clinical success and diverse pharmacological activities of these compounds drive a continuous demand for robust, flexible, and efficient synthetic routes to access novel analogues.[1][4] This guide focuses on a highly strategic precursor, Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate, detailing its pivotal role in the construction of functionalized quinolinone systems.

The Precursor: A Closer Look at Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

At the heart of the synthetic strategy is the enamine, Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. This molecule is not merely a simple building block; it is an intelligently designed precursor where each functional group serves a distinct and crucial purpose in the subsequent annulation reaction.

-

Chemical Identity:

Structural Rationale and Preparation

The power of this reagent lies in its electronic and structural properties. It is a push-pull olefin, where the electron-donating dimethylamino group makes the β-carbon nucleophilic, while the electron-withdrawing ester and amide groups activate the molecule for subsequent reactions.[6][7] This electronic arrangement makes it an excellent substrate for Michael-type additions and a superior leaving group in the initial condensation step.

While various methods for enamine synthesis exist, a common and efficient route to this class of compounds involves the condensation of an active methylene compound with an amide acetal, such as dimethylformamide dimethyl acetal (DMF-DMA).[6] The reaction of methyl 2-(benzoylamino)acetate with DMF-DMA provides a direct pathway to the title compound, leveraging the reactivity of the α-carbon adjacent to the ester.

The Core Transformation: Synthesis of 4-Quinolinones

The primary application of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is in the synthesis of 4-hydroxyquinoline (or 4-quinolinone) derivatives, a process analogous to the well-established Gould-Jacobs reaction.[8][9][10] The reaction proceeds via a two-step sequence: an initial condensation of an aniline with the acrylate, followed by a high-temperature intramolecular cyclization.

Mechanistic Deep Dive

Understanding the mechanism is paramount to optimizing reaction conditions and predicting outcomes. The process unfolds as follows:

-

Condensation & Adduct Formation: The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of the acrylate. This step displaces the dimethylamino group, which acts as an excellent leaving group, to form a stable anilinoacrylate intermediate.

-

Thermal Electrocyclization: The critical ring-forming step requires significant thermal energy (typically >250 °C).[10] It involves a 6-electron electrocyclization where the aniline nitrogen attacks the ester carbonyl group. This intramolecular reaction forms the heterocyclic ring, leading to the quinolinone product with the elimination of methanol.

The causality behind this pathway is clear: the enamine structure provides a masked aldehyde functionality, and the pre-positioned ester and benzoylamino groups are perfectly oriented for the subsequent cyclization, making the overall transformation highly efficient.

Caption: Reaction mechanism for quinolinone synthesis.

Experimental Protocol: A Validated Workflow

The following protocol provides a robust, self-validating system for the synthesis of a representative 4-quinolinone derivative. Methodological choices are grounded in established principles of the Gould-Jacobs reaction.[10][11]

Step-by-Step Methodology

-

Reaction Setup (Condensation):

-

In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq.) and Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.1 eq.).

-

Add a suitable solvent such as ethanol or toluene.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude anilinoacrylate intermediate.

-

-

Purification of Intermediate (Optional but Recommended):

-

The crude intermediate can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

-

-

Reaction Setup (Cyclization):

-

Place the dried anilinoacrylate intermediate into a high-temperature reaction vessel.

-

Add a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

Heat the mixture to 250-260 °C for 15-30 minutes. The high temperature is critical for overcoming the activation energy barrier of the electrocyclization.[10]

-

Modern Alternative: For improved efficiency and milder conditions, microwave irradiation can be employed.[10][11] A typical condition would be heating the intermediate neat or in a minimal amount of high-boiling solvent at 200-250 °C for 5-20 minutes in a sealed microwave vial.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature, which should cause the quinolinone product to precipitate.

-

Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.

-

Filter the solid product using a Büchner funnel.

-

Wash the collected solid thoroughly with hexane and then with a small amount of cold ethanol or acetonitrile to remove residual solvent and impurities.

-

-

Final Purification and Validation:

-

Dry the solid product under vacuum.

-

If necessary, further purify the product by recrystallization.

-

Confirm the structure and purity of the final quinolinone product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

-

Caption: Generalized experimental workflow.

Data Summary and Reaction Scope

The utility of this method is demonstrated by its applicability to a range of substituted anilines. The electronic nature of the substituent on the aniline ring can significantly influence the reaction yield.

| Aniline Substituent (para-position) | Reaction Condition | Typical Yield (%) | Notes |

| -H | Conventional Heating (250 °C) | 65-75 | Baseline reaction. |

| -OCH₃ (Electron-donating) | Conventional Heating (250 °C) | 75-85 | Electron-donating groups facilitate electrocyclization. |

| -Cl (Electron-withdrawing) | Conventional Heating (250 °C) | 50-60 | Electron-withdrawing groups can decrease the nucleophilicity of the aniline, slightly lowering yields. |

| -OCH₃ (Electron-donating) | Microwave (220 °C, 10 min) | 80-90 | Microwave irradiation often improves yields and dramatically reduces reaction times.[10][11] |

Conclusion and Future Outlook

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate stands out as a highly effective and strategically designed precursor for the synthesis of medicinally relevant 4-quinolinones. Its structure facilitates a clean, two-step sequence of condensation followed by thermal cyclization, mirroring the logic of the Gould-Jacobs reaction. The reliability of this pathway, coupled with modern enhancements like microwave-assisted synthesis, ensures its continued relevance in drug discovery and development. For researchers aiming to construct libraries of quinolinone derivatives for pharmacological screening, this enamine-based approach offers a powerful and versatile tool.

References

-

Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. PubMed Central. [Link]

-

Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches? ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Slideshare. [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. Unknown Source. [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. PubMed Central. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Unknown Source. [Link]

-

Quinolones Chemistry and its Therapeutic Activities. RJPT. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

-

Synthesis of Quinolines via Cyclization of 2-Cyano-3-dimethylamino-N-(aryl)acrylamides. Semantic Scholar. [Link]

-

Synthesis of some new 3-heterocyclic quinolinones using E-3-(3-(dimethylamino)-acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. TSI Journals. [Link]

-

Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. [Link]

-

ENAMINES AS PRECURSORS TO POLYFUNCTIONAL HETEROAROMATIC COMPOUNDS; A DECADE OF DEVELOPMENT. Unknown Source. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents. PubMed. [Link]

-

Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. ResearchGate. [Link]

-

Enamines. Master Organic Chemistry. [Link]

-

Synthesis of 2‐(N‐cyclicamino)quinoline combined with methyl (E)‐3‐(2/3/4‐aminophenyl)acrylates as potential antiparasitic agents. ResearchGate. [Link]

-

(PDF) Methylamino- and dimethylaminoquinolines. ResearchGate. [Link]

- Preparation method for 3-N,N-dimethylamino ethyl acrylate.

-

Preparation of a copolymer of methyl methacrylate and 2-(dimethylamino)ethyl methacrylate with pendant 4-benzyloxy-2,2,6,6-tetramethyl-1-piperidinyloxy and its initiation of the graft polymerization of styrene by a controlled radical mechanism. ResearchGate. [Link]

- Process for preparing dimethylaminoethyl methacrylate.

-

Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Unknown Source. [Link]

-

Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

-

3-Dimethylaminoacrolein - Wikipedia. Wikipedia. [Link]

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC. PubMed Central. [Link]

-

Binary copolymerizations of 8-methacryloxy-quinoline with methyl methacrylate, methyl acrylate, styrene and acrylonitrile | Request PDF. ResearchGate. [Link]

- Method for preparing acrylic nitrile derivates.

- Method for synthesizing diethanolamine acrylate compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. MEDICINAL CHEMISTRY OF QUINOLONES.pptx [slideshare.net]

- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

The Pharmacological Versatility of Quinolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

Quinolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The inherent structural features of the quinolinone scaffold, a bicyclic system composed of a benzene ring fused to a pyridinone ring, provide a versatile template for chemical modifications. This adaptability allows for the synthesis of a diverse library of compounds with a wide spectrum of biological activities.[2] Over the years, numerous quinolinone derivatives have been investigated and developed as potent therapeutic agents, demonstrating remarkable efficacy in various disease models.[3] This technical guide provides a comprehensive overview of the multifaceted biological activities of quinolinone derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4] Their mechanisms of action are diverse and often target key pathways involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.[3][5]

A. Mechanisms of Anticancer Action

The anticancer activity of quinolinone derivatives is often attributed to their ability to interfere with fundamental cellular processes essential for tumor growth and survival. Key mechanisms include:

-

Induction of Apoptosis: Many quinolinone derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.[5] The apoptotic cascade can be initiated through various pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Quinolinone derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, such as G2/M or G1 phase.[4] This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth.

-

Inhibition of Topoisomerases: Some quinoline analogues act as topoisomerase inhibitors, interfering with the function of enzymes that are critical for DNA replication and repair.[4][6] By disrupting these processes, these compounds can lead to DNA damage and ultimately, cell death.

-

Targeting Protein Kinases: Aberrant signaling through protein kinases is a common driver of cancer. Certain quinolinone derivatives have been designed to selectively inhibit specific kinases, such as Pim-1 kinase, which is implicated in cell growth and survival.[6]

B. Quantitative Assessment of Anticancer Activity

The in vitro efficacy of anticancer compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The following table summarizes the IC50 values of selected quinolinone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone hybrid 39 | A549 (Lung Cancer) | 1.91 | [7] |

| Quinoline-chalcone hybrid 39 | K-562 (Leukemia) | 5.29 | [7] |

| Quinoline-chalcone hybrid 33 | EGFR Inhibition | 0.037 | [7] |

| Quinoline-chalcone hybrid 63 | RAW 264.7 (Macrophage) | 5.0 | [7] |

| Quinoline-chalcone hybrid 64 | RAW 264.7 (Macrophage) | 2.5 | [7] |

C. Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in complete growth medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).[11]

-

Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO2.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10][11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Caption: Workflow for determining cell viability using the MTT assay.

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. It relies on the high affinity of Annexin V for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.[12]

Protocol:

-

Cell Treatment: Treat cancer cells with the quinolinone derivative at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).[13]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.[14]

-

Washing: Wash the cells once with cold PBS.[13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes, thus allowing for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining.

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] This method is based on the stoichiometric binding of PI to DNA, where the fluorescence intensity is directly proportional to the DNA content.[16]

Protocol:

-

Cell Treatment: Treat cancer cells with the quinolinone derivative at a relevant concentration for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent cell clumping. Fix the cells for at least 2 hours at -20°C. This step permeabilizes the cells and preserves their DNA.[17]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA, ensuring that the PI signal is specific to DNA.[17]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for analyzing the cell cycle using propidium iodide staining.

II. Antibacterial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Quinolinone derivatives have demonstrated significant potential in this area, exhibiting potent activity against a variety of bacterial pathogens, including multidrug-resistant strains.[18][19]

A. Mechanism of Antibacterial Action

The primary mechanism of action for many quinolone-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, quinolinone derivatives can effectively halt bacterial growth and proliferation. Some derivatives may also exert their antibacterial effects through other mechanisms, such as disrupting the bacterial cell membrane or inhibiting other essential enzymes.

B. Quantitative Assessment of Antibacterial Activity

The in vitro antibacterial activity of a compound is typically determined by its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The following table presents the MIC values of selected quinolinone derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6c | MRSA | 0.75 | [1] |

| Compound 6c | VRE | 0.75 | [1] |

| Compound 11 | S. aureus | 0.12 | [18] |

| Compound 11 | E. coli | 8 | [18] |

| Compound 25 | S. aureus | 1.95 | [18] |

| Compound 25 | E. coli | 0.49 | [18] |

| Compound 6 | B. cereus | >50 | [19] |

| Compound 6 | S. aureus | 3.12 | [19] |

| Hybrid 7b | S. aureus | 2 | [21] |

C. Experimental Protocol for Determining Antibacterial Activity

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[2][22]

Protocol:

-

Preparation of Compound Dilutions: Prepare a series of twofold serial dilutions of the quinolinone derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute the standardized inoculum to the appropriate final concentration for the assay (typically 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[1]

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[2]

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Antiviral Activity: A Broad Spectrum of Inhibition

Quinolinone derivatives have also demonstrated promising antiviral activity against a range of viruses, including both DNA and RNA viruses.[18] Their ability to interfere with various stages of the viral life cycle makes them attractive candidates for the development of novel antiviral therapies.

A. Mechanism of Antiviral Action

The antiviral mechanisms of quinolinone derivatives can vary depending on the specific compound and the target virus. Some derivatives have been shown to inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase.[18] Others may interfere with viral entry into host cells or inhibit the assembly and release of new virus particles. For example, certain quinoline derivatives have shown activity against Zika virus, with some acting as potent inhibitors of viral replication.[18]

B. Quantitative Assessment of Antiviral Activity